Serotonin adipinate

概要

説明

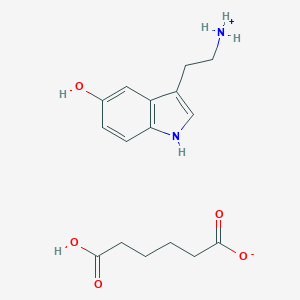

Serotonin adipinate is used to treat serotonin insufficiency in surgical patients . Serotonin, also known as 5-hydroxytryptamine (5-HT), is a monoamine neurotransmitter that carries messages between nerve cells in the brain and throughout the body . It plays a key role in body functions such as mood, sleep, digestion, nausea, wound healing, bone health, blood clotting, and sexual desire .

Synthesis Analysis

The synthesis of serotonin is catalyzed by L-tryptophan hydroxylase (TPH) and aromatic-L-amino-acid decarboxylase (AADC) with tetrahydrobiopterin (BH4) as a cofactor . The microbial synthesis of serotonin has garnered considerable research attention due to its advantages over natural extraction, such as shorter production cycle, continuous production, and not being limited by season and source .Molecular Structure Analysis

The molecular structure of serotonin adipinate is represented by the chemical formula C16H22N2O5 . Its exact mass is 322.15 and its molecular weight is 322.360 . The structural analysis of serotonin receptors reveals important determinants for ligand selectivity and drug recognition .Chemical Reactions Analysis

Serotonin can interact with various neurotransmitters and undergo various chemical reactions . For instance, glucose and fatty acids stimulate the release of serotonin from the duodenum, promoting gut peristalsis and nutrient absorption .Physical And Chemical Properties Analysis

Serotonin adipinate has a chemical formula of C16H22N2O5, an exact mass of 322.15, and a molecular weight of 322.360 . The elemental analysis shows that it contains Carbon (59.62%), Hydrogen (6.88%), Nitrogen (8.69%), and Oxygen (24.82%) .科学的研究の応用

Postoperative Treatment and Recovery

Serotonin adipinate has shown promise in treating postoperative patients. Fedorov and Simonenkov (1998) observed its positive effects on tissue hypoxia, disturbances of the microcirculatory bed, and smooth muscles, which led to good outcomes in patients who had undergone surgery on the liver, pancreas, and heart, including those with diabetic foot and other diseases. They noted no complications or lethal outcomes from its use, suggesting its safety and effectiveness in postoperative care (Fedorov & Simonenkov, 1998).

Hemodynamic Disorders in Acute Poisoning

In the context of acute poisoning by psychotropic drugs, serotonin adipinate has been used to correct circulatory disorders. Administered by drip infusion, it helped normalize total peripheral vascular resistance and central blood volume, enhancing stroke volume and addressing hemodynamic disorders in both the lesser and greater circulation (Il'iashenko et al., 1998).

Cardiovascular System and Respiration

A study by Pastukhov (1983) revealed the heterogenic effect of serotoninergic structures on heart rate and respiration in dogs. Administration of serotonin adipinate induced varied responses depending on the site of administration, suggesting its potential role in modulating cardiovascular and respiratory functions (Pastukhov, 1983).

Prophylaxis and Treatment of Serotonin Insufficiency

Serotonin adipinate has been effective in correcting serotonin insufficiency, leading to the restoration of smooth muscle function and alleviating functional intestinal obstruction, vascular insufficiency, and tissue hypoxia in surgical patients. Its use in over 900 surgical patients underscores its importance in treating serotonin insufficiency-related conditions (Simonenkov & Fedorov, 2003).

Diabetic Angiopathies

Serotonin adipinate has shown potential in the treatment of diabetic angiopathies. In a study involving patients with diabetic necrosis of the foot or toes, it improved microcirculation and increased tissue pO2, suggesting its role in addressing functional and morphological changes in serotonergic receptors of smooth muscles in diabetic angiopathy (Simonenkov et al., 1998).

Critical Lower Limb Ischemia

Lazarenko et al. (2003) documented the use of serotonin adipinate in treating critical lower limb ischemia. They reported significant improvements in most patients, with a reduction in amputation rates. This suggests its potential as a valuable component in the conservative treatment of ischemia (Lazarenko et al., 2003).

Safety And Hazards

Serotonin adipinate, like other serotonin-related substances, can be toxic if swallowed and is suspected of damaging fertility or the unborn child . It’s important to handle it with care, wearing protective gloves, clothing, eye protection, and face protection . In case of exposure, immediate medical attention is required .

将来の方向性

Research on serotonin and its interplay with other neurotransmitters like dopamine is ongoing, with the aim of understanding its role in adaptive, reward-guided behavior, and drug dependence . Novel methods allowing cell type-specific anatomical, functional, and interventional analyses of serotonergic and dopaminergic circuits promise significant advancement in understanding their functional roles .

特性

IUPAC Name |

3-(2-aminoethyl)-1H-indol-5-ol;hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O.C6H10O4/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;7-5(8)3-1-2-4-6(9)10/h1-2,5-6,12-13H,3-4,11H2;1-4H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUDKLAIWRJDCMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)C(=CN2)CCN.C(CCC(=O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

16031-83-7 | |

| Record name | Hexanedioic acid, compd. with 3-(2-aminoethyl)-1H-indol-5-ol (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16031-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80928536 | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Serotonin adipinate | |

CAS RN |

13425-34-8, 16031-83-7 | |

| Record name | Serotonin adipinate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13425-34-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Serotonin adipinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013425348 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanedioic acid--3-(2-aminoethyl)-1H-indol-5-ol (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80928536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SEROTONIN ADIPATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AAJ8D63BQY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(1H-imidazol-5-yl)ethyl]guanidine](/img/structure/B103419.png)

![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)